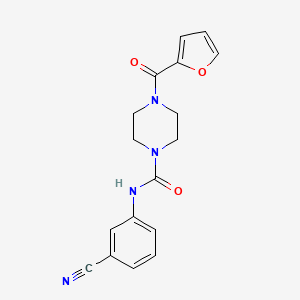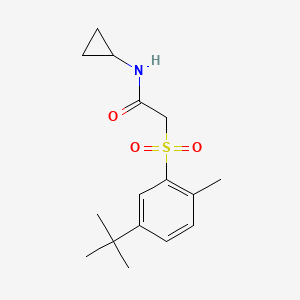![molecular formula C22H23FN4O2 B7547211 1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)
1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, EFPAC, and has been synthesized using various methods.
作用機序
The mechanism of action of EFPAC is not fully understood, but it has been suggested to involve the inhibition of certain enzymes and receptors in the body. EFPAC has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. EFPAC has also been shown to bind to certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
EFPAC has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that EFPAC inhibits the activity of MAO, which leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. EFPAC has also been shown to bind to certain receptors in the brain, which may lead to the modulation of neurotransmitter release and neuronal activity.
実験室実験の利点と制限
The advantages of using EFPAC in lab experiments include its high potency and selectivity for certain enzymes and receptors, as well as its potential therapeutic applications in various fields of medicine. However, the limitations of using EFPAC in lab experiments include its high cost, limited availability, and potential toxicity.
将来の方向性
There are several future directions for the study of EFPAC, including:
1. Further investigation of the mechanism of action of EFPAC in the body.
2. Development of more efficient and cost-effective methods for the synthesis of EFPAC.
3. Investigation of the potential use of EFPAC in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis.
4. Development of new derivatives of EFPAC with improved pharmacological properties.
5. Investigation of the potential use of EFPAC in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, EFPAC is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of EFPAC as a therapeutic agent.
合成法
The synthesis of EFPAC has been achieved using different methods, including a one-pot synthesis method and a multi-step synthesis method. One-pot synthesis involves the simultaneous reaction of different chemical compounds to produce the final product, while the multi-step synthesis involves several reactions to produce the final product. The one-pot synthesis method has been preferred due to its simplicity and efficiency.
科学的研究の応用
EFPAC has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, EFPAC has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, EFPAC has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. In psychiatry, EFPAC has been investigated for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
1-ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-2-27-19-9-4-3-8-18(19)21(28)20(24-27)22(29)26-12-10-25(11-13-26)15-16-6-5-7-17(23)14-16/h3-9,14H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVFMDNYGQUZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C(=N1)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)


![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)

![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide](/img/structure/B7547244.png)
